molecular formula C7H16ClN B15131619 cis-3-Methylcyclohexanamine;hydrochloride

cis-3-Methylcyclohexanamine;hydrochloride

Cat. No.: B15131619
M. Wt: 149.66 g/mol
InChI Key: OHKKCFRNDXQWLJ-HHQFNNIRSA-N
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Description

cis-3-Methylcyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclohexanamine, where a methyl group is attached to the third carbon in the cyclohexane ring in the cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methylcyclohexanamine;hydrochloride typically involves the hydrogenation of 3-methylcyclohexanone followed by amination. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

cis-3-Methylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-Methylcyclohexanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Methylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-Methylcyclohexanamine;hydrochloride is unique due to its specific structural configuration, which can result in different chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where the cis-3 configuration is required .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(1S,3R)-3-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

OHKKCFRNDXQWLJ-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)N.Cl

Canonical SMILES

CC1CCCC(C1)N.Cl

Origin of Product

United States

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